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molecular formula C19H14Cl2F6N2O B8489404 [3,5-Bis(trifluoromethyl)phenyl][3-(3,4-dichlorophenyl)piperazin-1-yl]methanone CAS No. 185111-67-5

[3,5-Bis(trifluoromethyl)phenyl][3-(3,4-dichlorophenyl)piperazin-1-yl]methanone

Cat. No. B8489404
M. Wt: 471.2 g/mol
InChI Key: WZFAVVHLOJULMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05892039

Procedure details

To a cooled solution of CH2Cl2 (103 mL) containing 2-(3,4-dichlorophenyl)piperazine (1.15 g 5.0 mmol), 3,5-bis-(trifluoromethyl)benzoic acid (1.34 g, 5.09 mmol), and N-hydroxybenzotriazole monohydrate (0.688 g, 5.09 mmol) at -20° C. were added Et3N (0.711 mL 5.09 mmol) and N,N-dimethylaminopropyl-ethylcarbodimide (DEC) (0.967 g, 5.09 mmol) under nitrogen. The reaction was kept at -20° C. for an hour and gradually warmed to RT overnight. After stirring 20 h, the reaction was complete and CH2Cl2 (200 mL) was added. The organic solution was washed with 5% NaHCO3 (80 mL) and brine (80 mL, 2×), dried over MgSO4, filtered and concentrated under vacuum to give 2.1 g of crude product. The product was purified by flash chromatography on flash grade silica gel (120 g), eluting with 2% NH3 -MeOH/CH2Cl2 to give a foam solid (1.25 g, 2.65 mmol, 53%). m.p. 50°-53° C.; FAB MS [M+1]+ 470.9;
Name
Quantity
0.711 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N-dimethylaminopropyl-ethylcarbodimide
Quantity
0.967 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
1.15 g
Type
reactant
Reaction Step Three
Quantity
1.34 g
Type
reactant
Reaction Step Three
Quantity
0.688 g
Type
reactant
Reaction Step Three
Quantity
103 mL
Type
solvent
Reaction Step Three
Name
Yield
53%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]2[CH2:14][NH:13][CH2:12][CH2:11][NH:10]2)[CH:5]=[CH:6][C:7]=1[Cl:8].[F:15][C:16]([F:31])([F:30])[C:17]1[CH:18]=[C:19]([CH:23]=[C:24]([C:26]([F:29])([F:28])[F:27])[CH:25]=1)[C:20](O)=[O:21].O.ON1C2C=CC=CC=2N=N1.CCN(CC)CC>C(Cl)Cl>[F:15][C:16]([F:30])([F:31])[C:17]1[CH:18]=[C:19]([CH:23]=[C:24]([C:26]([F:29])([F:27])[F:28])[CH:25]=1)[C:20]([N:13]1[CH2:12][CH2:11][NH:10][CH:9]([C:4]2[CH:5]=[CH:6][C:7]([Cl:8])=[C:2]([Cl:1])[CH:3]=2)[CH2:14]1)=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
0.711 mL
Type
reactant
Smiles
CCN(CC)CC
Name
N,N-dimethylaminopropyl-ethylcarbodimide
Quantity
0.967 g
Type
reactant
Smiles
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
1.15 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1NCCNC1
Name
Quantity
1.34 g
Type
reactant
Smiles
FC(C=1C=C(C(=O)O)C=C(C1)C(F)(F)F)(F)F
Name
Quantity
0.688 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
103 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was kept at -20° C. for an hour
WASH
Type
WASH
Details
The organic solution was washed with 5% NaHCO3 (80 mL) and brine (80 mL, 2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give 2.1 g of crude product
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography on flash grade silica gel (120 g)
WASH
Type
WASH
Details
eluting with 2% NH3 -MeOH/CH2Cl2

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
FC(C=1C=C(C(=O)N2CC(NCC2)C2=CC(=C(C=C2)Cl)Cl)C=C(C1)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.65 mmol
AMOUNT: MASS 1.25 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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